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molecular formula C8H13N3O B1287208 2-(4-Acetylpiperazin-1-yl)acetonitrile CAS No. 280110-88-5

2-(4-Acetylpiperazin-1-yl)acetonitrile

Cat. No. B1287208
M. Wt: 167.21 g/mol
InChI Key: ZIWMVSSFCVHWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217714B1

Procedure details

Chloroacetonitrile (14.7 ml, 234 mmol) was added slowly to a well stirred suspension of sodium carbonate (32 g, 300 mmol) and acetylpiperazine (30 g, 230 mmol) in toluene (200 ml). The mixture was heated under reflux for 3 hours. The reaction was cooled, filtered and the filtrate evaporated under reduced pressure. The resulting solid was recrystallised from ethyl acetate to afford the title compound as a yellow solid, 18.6 g.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].C(=O)([O-])[O-].[Na+].[Na+].[C:11]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)(=[O:13])[CH3:12]>C1(C)C=CC=CC=1>[C:11]([N:14]1[CH2:19][CH2:18][N:17]([CH2:2][C:3]#[N:4])[CH2:16][CH2:15]1)(=[O:13])[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.7 mL
Type
reactant
Smiles
ClCC#N
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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